rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans
Brand Name: Vulcanchem
CAS No.: 67198-26-9
VCID: VC11581910
InChI:
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.3

rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans

CAS No.: 67198-26-9

Cat. No.: VC11581910

Molecular Formula: C9H20N2

Molecular Weight: 156.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans - 67198-26-9

Specification

CAS No. 67198-26-9
Molecular Formula C9H20N2
Molecular Weight 156.3

Introduction

Chemical Structure and Stereochemistry

rac-(1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, trans, belongs to the family of vicinal diamines with a cyclohexane backbone. Its structure features two amine groups at the 1 and 2 positions of the cyclohexane ring, each substituted with methyl groups. The "trans" designation indicates that the two amine groups reside on opposite faces of the cyclohexane ring, while the "rac" prefix denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers .

The compound’s stereochemistry is critical to its function in catalysis. The trans-configuration imposes a rigid conformation on the cyclohexane ring, optimizing ligand-metal coordination geometries. This rigidity enhances enantioselectivity in metal-catalyzed reactions, as demonstrated in related trans-diamine ligands . The additional methyl group at N1 distinguishes it from t-DMACH, potentially altering electron-donating properties and steric bulk .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine is documented, its preparation likely parallels methods used for t-DMACH. A plausible pathway involves:

  • Epoxide Amination: Cyclohexene oxide reacts with methylamine under controlled conditions to form trans-2-(methylamino)cyclohexanol .

  • Mitsunobu Reaction: The alcohol undergoes Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to invert stereochemistry, yielding a bicyclic aziridine intermediate .

  • Ring-Opening and Methylation: The aziridine is opened with methylamine, followed by additional methylation steps to introduce the third methyl group at N1 .

Key challenges include controlling regioselectivity during methylation and maintaining the trans-configuration. Purification likely involves fractional distillation or chromatography, given the compound’s sensitivity to air and moisture .

Analytical Characterization

Hypothetical physicochemical properties, extrapolated from t-DMACH , include:

PropertyValue (Predicted)
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Boiling Point85–90 °C / 13 mmHg
Density0.91 g/cm³
Refractive Indexn20/D 1.480
pKa10.8 ± 0.4 (Predicted)

Applications in Organic Synthesis

Catalytic C–N Coupling Reactions

Trans-diamine ligands like t-DMACH are widely employed in copper-catalyzed Ullmann-type couplings. For example, t-DMACH/CuI systems enable N-arylation of indoles and N-amidation of aryl halides with high efficiency . The trimethyl variant may enhance catalytic activity by increasing electron density at the nitrogen centers, though steric effects could modulate substrate accessibility.

Mechanistic Insights from Related Compounds

Copper-Ligand Coordination

In t-DMACH/CuI complexes, the trans-diamine adopts a bidentate coordination mode, forming a chelate ring that stabilizes the copper center. This geometry facilitates oxidative addition of aryl halides and reductive elimination of coupled products . The trimethyl derivative’s bulkier structure might slow ligand exchange kinetics, altering reaction rates or selectivity.

Enantioselective Pathways

Future Research Directions

  • Synthetic Optimization: Develop selective methylation strategies to avoid N-overalkylation.

  • Catalytic Screening: Test the compound in Cu-, Pd-, and Ni-catalyzed cross-couplings.

  • Enantioselective Studies: Resolve racemic mixtures and evaluate enantiopure forms in photochemical reactions .

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